6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a 4-methylbenzoyl group attached to the benzoxazole core. Benzoxazoles are known for their diverse biological activities and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the condensation of 2-aminophenol with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family.
2-Aminobenzoxazole: A derivative with an amino group at the 2-position.
4-Methylbenzoxazole: A derivative with a methyl group at the 4-position.
Uniqueness
6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its specific applications and effects.
Biological Activity
6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a member of the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific case studies highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminophenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions are optimized to yield high purity and yield of the product through methods like recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity or bind to specific receptors, leading to diverse biological effects. The exact pathways and molecular interactions remain an area of active research.
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that derivatives similar to this compound possess broad-spectrum antibacterial properties .
Anticancer Activity
One of the most notable areas of investigation for this compound is its anticancer potential. In vitro studies have evaluated its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicate that this compound exhibits significant antiproliferative activity with IC50 values ranging from 5 to 15 µM, depending on the specific cell line tested .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | 10.5 | Moderate Cytotoxicity |
HCT-116 | 7.8 | High Cytotoxicity |
SISO (Cervical) | 3.5 | Strong Cytotoxicity |
Induction of Apoptosis
Further investigations have shown that treatment with this compound can induce apoptosis in cancer cells. Flow cytometry assays revealed increased percentages of early and late apoptotic cells upon treatment with escalating concentrations of the compound. This suggests that this compound may trigger apoptotic pathways leading to cell death in malignant cells .
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various benzoxazole derivatives including this compound against a panel of human cancer cell lines. The findings highlighted that compounds with similar structural features exhibited potent antitumor activity, reinforcing the therapeutic potential of this class of compounds .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzoxazole derivatives demonstrated that compounds like this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
6-(4-methylbenzoyl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFMOWTQYXGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277930 | |
Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70735-87-4 | |
Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70735-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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